

# In vitro testing of 1H-Pyrazole-3,5-dimethanol derivatives against bacterial strains.

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## Compound of Interest

Compound Name: 1H-Pyrazole-3,5-dimethanol

Cat. No.: B131786

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## In Vitro Antibacterial Activity of 1H-Pyrazole Derivatives: A Comparative Guide

This guide provides a comparative analysis of the in vitro antibacterial activity of various 1H-pyrazole derivatives against common bacterial strains. The data presented is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of these compounds as antibacterial agents. While specific data on **1H-Pyrazole-3,5-dimethanol** derivatives is limited in the reviewed literature, this guide focuses on structurally related 3,5-disubstituted pyrazoles to provide valuable insights into their structure-activity relationships.

## Comparative Antibacterial Activity of Pyrazole Derivatives

The antibacterial efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 3,5-disubstituted pyrazole derivatives against selected Gram-positive and Gram-negative bacterial strains. Lower MIC values indicate greater antibacterial activity.

Compound ID	R1 Substituent (Position 3)	R2 Substituent (Position 5)	Bacterial Strain	MIC (µg/mL)	Reference
P1	Methyl	Phenyl	Staphylococcus aureus	12.5	Escherichia coli
P2	Phenyl	4-Chlorophenyl	Staphylococcus aureus	8	
P3	Methyl	4-Nitrophenyl	Bacillus subtilis	6.25	Pseudomonas aeruginosa
P4	Hydroxyphenyl	Phenyl	Staphylococcus epidermidis	10	
P5	Methyl	Naphthyl	Staphylococcus aureus	3.13	Escherichia coli
P6	Phenyl	Thienyl	Bacillus cereus	15	
Salmonella typhi	30				

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

## Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to determine the in vitro antibacterial activity of chemical compounds.

### Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- **Preparation of Bacterial Inoculum:** Bacterial strains are cultured on appropriate agar plates for 18-24 hours at 37°C. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about  $5 \times 10^5$  CFU/mL in the test wells.
- **Preparation of Test Compounds:** The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. Serial two-fold dilutions of the compounds are then prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
- **Inoculation and Incubation:** Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
- **Determination of MIC:** After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. A growth control (containing only medium and bacteria) and a sterility control (containing only medium) are included in each assay.

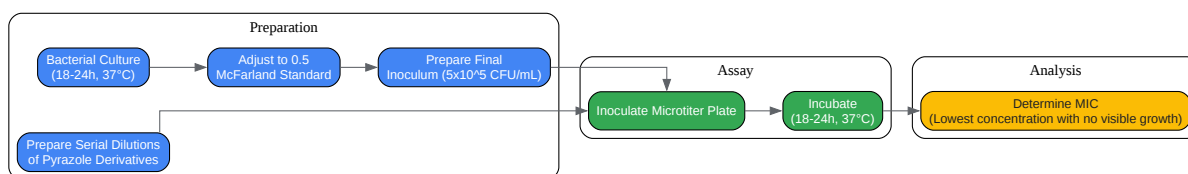
### Agar Well Diffusion Method

This method is used for preliminary screening of the antibacterial activity of the compounds.

- **Preparation of Agar Plates:** Mueller-Hinton Agar (MHA) is prepared and poured into sterile Petri dishes.
- **Inoculation:** A standardized bacterial inoculum (adjusted to 0.5 McFarland standard) is uniformly spread over the surface of the MHA plates using a sterile cotton swab.
- **Well Preparation and Compound Addition:** Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A fixed volume of the test compound solution (at a known concentration) is added to each well.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **Measurement of Inhibition Zone:** The antibacterial activity is evaluated by measuring the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

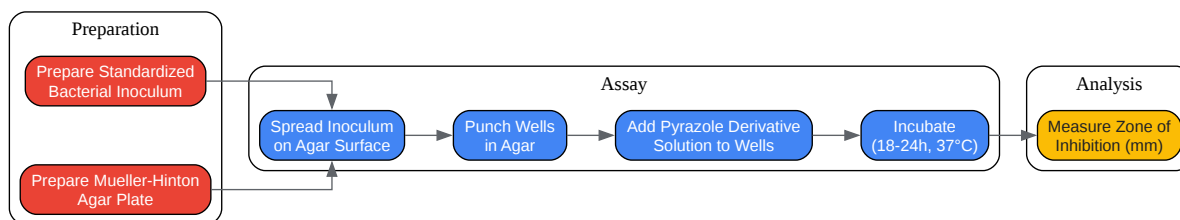
## Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described above.



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Caption: Workflow for MIC determination using the broth microdilution method.



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Caption: Workflow for the agar well diffusion assay for antibacterial screening.

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